molecular formula C21H20O4 B1202847 Danshenxinkun D CAS No. 98873-76-8

Danshenxinkun D

Cat. No. B1202847
CAS RN: 98873-76-8
M. Wt: 336.4 g/mol
InChI Key: LOLTUKHHUOCHAV-UHFFFAOYSA-N
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Description

Danshenxinkun D is a diterpenequinone isolated from Salvia miltiorrhiza Bunge (Danshen). It has shown antituberculosis activity in vitro and has been structurally characterized through spectral analysis (H. Luo et al., 1985).

Synthesis Analysis

The synthesis of Danshenxinkun D and related compounds involves various chemical reactions, including Knoevenagel condensation and asymmetric Sharples dihydroxylation. The synthesis pathway aims to create water-soluble phenolic acids with applications in traditional Chinese medicine (Katarzyna Sidoryk et al., 2018).

Molecular Structure Analysis

The molecular structure of Danshenxinkun D was elucidated using spectral analysis, suggesting a diterpenequinone structure. This characterization is crucial for understanding its biological activity and potential applications (H. Luo et al., 1985).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis of Danshenxinkun D include Knoevenagel condensation and asymmetric dihydroxylation, which are critical for achieving the desired molecular structure and stereochemistry. The properties of the synthesized compounds were characterized using spectroscopic techniques, including NMR, FTIR, and mass spectroscopy (Katarzyna Sidoryk et al., 2018).

Physical Properties Analysis

The physical properties of Danshenxinkun D and related compounds were analyzed using thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies help understand the compound's stability and behavior under different thermal conditions (Katarzyna Sidoryk et al., 2018).

Chemical Properties Analysis

The chemical properties of Danshenxinkun D, including its reactivity and interactions with biological molecules, are inferred from its molecular structure and synthesis pathway. The compound's antituberculosis activity suggests specific chemical properties that enable its biological effects (H. Luo et al., 1985).

Scientific Research Applications

  • Danshen, including components like Danshenxinkun D, is known for its efficacies in dilating coronary arteries, improving microcirculation, and preventing thrombosis. It is used clinically for treating various thrombotic diseases in China. Components like Tanshinone IIA, Dehydromiltirone, Cryptotanshinone, Danshenxinkun A, and Danshenxinkun B have been identified to intervene in thrombotic diseases through pathways involving the endocrine system, signal transduction, and the nervous system (Peng Ge et al., 2019).

  • Tanshinones derived from Danshen, including Danshenxinkun D, are effective against cardiovascular diseases like atherosclerosis. They act on various molecular targets including endothelial nitric oxide synthase and AMP-activated protein kinase, demonstrating their therapeutic potential in cardiovascular and metabolic diseases (Jian-Mei Fang et al., 2018).

  • Danshen has been widely used for the treatment of cardiovascular and cerebrovascular diseases. Clinical uses in China include angina pectoris, hyperlipidemia, and acute ischemic stroke. The review of Danshen covers its traditional uses, chemical constituents, pharmacological activities, pharmacokinetics, clinical applications, and potential herb-drug interactions (Limin Zhou et al., 2005).

  • Danshen and its components, including Danshenxinkun D, show effectiveness in the treatment of colon cancer. They work by blocking the proliferation of cancer cells through apoptosis and affecting signaling pathways such as Skp2 (Yin-Yin Lin et al., 2017).

  • Danshen, with components like Danshenxinkun D, is used in traditional Chinese medicine and shows potential in treating prostate cancer. It interferes with the crosstalk between macrophages and cancer cells, inhibiting the STAT3/CCL2 signaling pathway and thus preventing cancer progression (Ching-Yuan Wu et al., 2017).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLTUKHHUOCHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913035
Record name 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danshenxinkun D

CAS RN

98873-76-8
Record name Danshenxinkun D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
HW Luo, BJ Wu, MY Wu… - Yao xue xue bao …, 1985 - pubmed.ncbi.nlm.nih.gov
[Isolation and structure of danshenxinkun D] [Isolation and structure of danshenxinkun D] … danshenxinkun D …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
Z Yilin, PAN Gao, YAN Yong, GE Ying, W Xi - Guihaia, 2019 - search.ebscohost.com
… 4), it was obvious that the abundance of some chemical constituents, such as Tanshinone I, Cryptotanshinone, Danshenxinkun A and Danshenxinkun D, varied greatly with the change …
Number of citations: 2 search.ebscohost.com
R Jiang, X Zhang, Y Li, H Zhou, H Wang… - Discovery …, 2020 - discoverymedicine.com
… We identified 59 active ingredients including luteolin, tanshinone IIA, dihydrotanshinquinone, and danshenxinkun D with important biological effects in the treatment of OA. We screened …
Number of citations: 8 www.discoverymedicine.com
B Li, YR Wu, L Li, Y Liu, ZY Yan - Molecules, 2022 - mdpi.com
… SMP: Salvia miltiorrhiza-containing plasma; M308: Danshenxinkun D. The gene … SMP: Salvia miltiorrhiza-containing plasma; M308: Danshenxinkun D. The gene expressions were …
Number of citations: 1 www.mdpi.com
H Yue, Z Yang, Y Ou, S Liang, W Deng, H Chen… - International …, 2021 - Elsevier
Tanshinones, the active ingredients derived from the roots of Salvia miltiorrhiza, have been widely used as traditional medicinal herbs for treating human diseases. Although …
Number of citations: 18 www.sciencedirect.com
X Gao, J Mu, Q Li, S Guan, R Liu, Y Du, H Zhang, K Bi - Molecules, 2017 - mdpi.com
… 351.1601 with 14 Da more than that of danshenxinkun D. The MS/MS fragmentation in the … danshenxinkun D. Consequently, M16 was tentatively identified as methyl-danshenxinkun D. …
Number of citations: 11 www.mdpi.com
W Songsong, X Haiyu, M Yan, W Xuguang… - … of pharmaceutical and …, 2015 - Elsevier
The BuChang NaoXinTong (BNC) capsule is a well-known, traditional, prescribed Chinese medication for the treatment of cardiovascular and cerebrovascular diseases. Nevertheless, …
Number of citations: 65 www.sciencedirect.com
L Deng, AM Shi, HZ Liu, N Meruva, L Liu… - Journal of Mass …, 2016 - Wiley Online Library
Peanut stems and leaves have been used traditionally as both herbal medicines and special food in Asia. In this study, the main functional compounds of peanut stems and leaves …
XD MEIm, C Yan-Feng, C Yan-Yun, LI Jing… - Chinese Journal of …, 2019 - Elsevier
Danshen, the dried root or rhizome of Salvia miltiorrhiza Bge., is a traditional and folk medicine in Asian countries, especially in China and Japan. In this review, we summarized the …
Number of citations: 148 www.sciencedirect.com
A Bisio, F Pedrelli, M D'Ambola, F Labanca… - Phytochemistry …, 2019 - Springer
A total of 175 abietane quinone diterpenes with ortho- or para-quinone chromophore, namely 11,12-ortho-quinone abietane, 11,14-para-quinone abietane, seco-abietane and abeo-…
Number of citations: 31 link.springer.com

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